

# Globomycin: A Technical Guide to its Chemical Structure, Molecular Properties, and Biological Activity

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Compound Name:	Globomycin	
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# An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Globomycin is a cyclic lipodepsipeptide antibiotic originally isolated from several species of Streptomyces. It has garnered significant interest within the scientific community due to its specific and potent inhibitory activity against lipoprotein signal peptidase II (LspA), an essential enzyme in the bacterial lipoprotein maturation pathway. This unique mechanism of action makes globomycin and its analogs attractive candidates for the development of novel antibiotics, particularly against Gram-negative bacteria. This technical guide provides a comprehensive overview of globomycin's chemical structure, molecular formula, and key experimental protocols, and presents quantitative data on its biological activity.

### **Chemical Structure and Molecular Formula**

**Globomycin** is a 19-membered cyclic depsipeptide. Its structure is characterized by a pentapeptide core linked to an N-terminal fatty acid tail, (2R,3R)-3-hydroxy-2-methylnonanoic acid. The cyclic structure is formed by an ester linkage between the hydroxyl group of the fatty acid and the C-terminal glycine. The peptide core consists of the amino acids L-serine, L-allothreonine, glycine, N-methyl-L-leucine, and L-allo-isoleucine.[1][2] The presence of the non-proteinogenic amino acids L-allo-threonine and L-allo-isoleucine is a notable feature of its structure.[1]



The molecular formula of **globomycin** is C<sub>32</sub>H<sub>57</sub>N<sub>5</sub>O<sub>9</sub>.[1][3] Its molecular weight is approximately 655.82 g/mol .[4]

**Key Chemical Identifiers** 

Identifier	Value
Molecular Formula	C32H57N5O9
Molecular Weight	655.82 g/mol
CAS Number	67076-74-8
IUPAC Name	12-butan-2-yl-19-hexyl-6-(1-hydroxyethyl)-9- (hydroxymethyl)-16,18-dimethyl-15-(2- methylpropyl)-1-oxa-4,7,10,13,16- pentazacyclononadecane-2,5,8,11,14,17- hexone



Figure 1. 2D Chemical Structure of Globomycin.

### **Biological Activity and Mechanism of Action**

Globomycin exerts its antimicrobial effect by specifically inhibiting lipoprotein signal peptidase II (LspA).[4][5] LspA is a crucial enzyme in the lipoprotein processing pathway in bacteria. This pathway is responsible for the maturation and localization of lipoproteins to the bacterial cell envelope.[6] By inhibiting LspA, globomycin prevents the cleavage of the signal peptide from prolipoproteins, leading to an accumulation of these precursors in the cytoplasmic membrane.

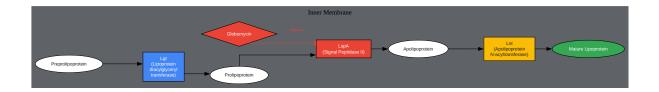
[3] This disruption of the lipoprotein maturation process ultimately results in bacterial cell death.

[7] The specificity of globomycin for LspA, an enzyme not found in eukaryotes, makes it a promising candidate for targeted antibacterial therapy.[8]

# Lipoprotein Processing Pathway and Globomycin Inhibition

The following diagram illustrates the lipoprotein processing pathway in Gram-negative bacteria and the point of inhibition by **globomycin**.





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